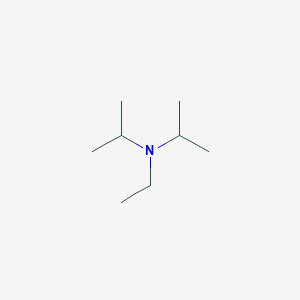

N,N-Diisopropylethylamine

Cat. No. B045302

Key on ui cas rn:

7087-68-5

M. Wt: 129.24 g/mol

InChI Key: JGFZNNIVVJXRND-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06699978B1

Procedure details

The following stages have been newly invented: using sodium azide in DMF, 29 was reacted to give the azide 30 and this was reduced with triphenylphosphine in pyridine to give the aminoethyluracil 31. The amino function in 31 was finally protected with N-ethoxycarbonylphtalimide (Scheme 2). Nucleosidation of ribose tetrabenzoate 33 with N-phtaloylaminoethyluracil 32 produced the ribose tribenzoate 34 in good yields. The anomeric centre of the pyranose ring is in the β configuration, as can be clearly seen from the coupling constants between H—C(1′) and H—C(2′) of J=9.5 Hz. Subsequent removal of the benzoate protective groups using NaOMe in MeOH yielded the linker triol 35. 35 was reacted with benzoyl chloride at −78° C. in pyridine/dichlormethane 1:10 in the presence of DMAP. In this process, in addition to the desired 2′-benzoate 36 (64%), 2′,4′-dibenzoylated product (22%) was also obtained, which was collected and converted into the triol 35 analogously to the methanolysis of 34 to 35. The 2′-benzoate 36 was tritylated with dimethoxytrityl chloride in the 4′-position in yields of greater than 90% in the presence of Hünig's base in dichloromethane. The rearrangement of 4′-DMT-2′-benzoate 37 to the 4′-DMT-3′-benzoate 38 was carried out in the presence of DMAP, p-nitrophenol and Hünig's base in n-propanol/pyridine 5:2. After chromatography, 38 is obtained. 4′-DMT-3′-benzoate 38 was finally reacted with ClP (OAll)N(iPr)2 to give the phosphoramidite 39 in the presence of Hu{umlaut over (n)}ig's base (Scheme 3). This can be employed for the automated oligonucleotide synthesis without alteration of the synthesis protocols.

Name

pyridine dichlormethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2′-benzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C(Cl)(=O)[C:2]1[CH:7]=[CH:6]C=CC=1.[N:10]1[CH:15]=[CH:14]C=[CH:12][CH:11]=1.Cl[CH2:17]Cl>CN(C1C=CN=CC=1)C>[CH3:14][CH2:15][N:10]([CH:7]([CH3:6])[CH3:2])[CH:11]([CH3:12])[CH3:17] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)Cl

|

|

Name

|

pyridine dichlormethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.ClCCl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

Step Two

[Compound]

|

Name

|

2′-benzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequent removal of the benzoate protective groups

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded the linker triol 35

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was also obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |